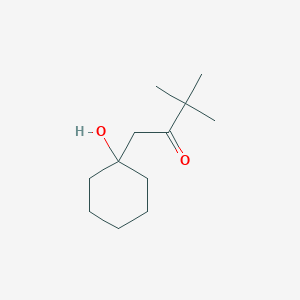

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one

Übersicht

Beschreibung

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of cyclohexane and is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one typically involves multiple steps. One common method includes the following steps:

Reduction: The starting material undergoes a reduction reaction.

Acylation: The reduced product is then acylated.

Friedel-Crafts Reaction: This step involves a Friedel-Crafts acylation reaction.

Chlorination Reaction: The product from the Friedel-Crafts reaction is chlorinated.

Basic Fluxing Reaction: The chlorinated product undergoes a basic fluxing reaction.

Purification: The final product is purified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The process includes the use of Grignard reagents, hydrolysis, and catalytic reactions to achieve the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: It can undergo substitution reactions, particularly with halogens.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenation reactions often use chlorine or bromine under specific conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one has several scientific research applications:

Chemistry: Used as a photoinitiator in UV-radiation-curable technologies, including printing, packaging, and coatings.

Biology: Studied for its potential cytotoxicity and environmental impact, particularly in aquatic ecosystems.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of adhesives, varnishes, and other materials requiring UV curing.

Wirkmechanismus

The mechanism of action of 1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one involves its ability to mediate hydride transfer reactions. Under strongly basic conditions, such as those provided by sodium tert-butoxide, the compound facilitates oxidation reactions at room temperature. This environment enhances the efficiency of the compound, ensuring that a range of functional groups remains intact throughout the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Hydroxycyclohexyl phenyl ketone: Known for its use as a photoinitiator in UV-curable technologies.

Cyclohexanone: A simpler ketone with similar structural features but different reactivity.

Cyclohexanol: An alcohol derivative of cyclohexane with different chemical properties.

Uniqueness

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions while maintaining stability. Its ability to act as a photoinitiator and its applications in UV-curable technologies set it apart from other similar compounds .

Biologische Aktivität

1-(1-Hydroxycyclohexyl)-3,3-dimethylbutan-2-one, also known by its CAS number 59671-45-3, is a compound with significant biological activity that has garnered attention in recent research. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

- Molecular Formula : C₁₂H₂₂O₂

- Molecular Weight : 198.302 g/mol

- Density : 0.978 g/cm³

- Boiling Point : 292ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Research indicates that this compound may interact with specific molecular targets within cells, influencing pathways related to cell growth and survival. Notably, studies have shown that it exhibits cytostatic effects rather than cytotoxic effects against certain parasites, suggesting a selective inhibition of growth rather than cell death .

Study on Trypanosoma brucei

A significant study focused on the compound's efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated:

- In vitro Potency : An effective concentration (EC₅₀) of 260 nM against T. brucei was reported.

- Selectivity : It showed a high selectivity index (∼200-fold) over mammalian cell lines, indicating low toxicity to human cells while effectively inhibiting the parasite .

Pharmacokinetics

Pharmacokinetic studies revealed important insights into the absorption and metabolism of the compound:

- Administration Routes : The compound was tested via oral and intraperitoneal routes in mouse models.

- Exposure Levels : In NMRI mice, the maximum concentration (C_max) reached was significantly higher with intraperitoneal administration compared to oral dosing, indicating better bioavailability through this route (Table 1) .

| Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL·h) |

|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.50 | 5700 |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 |

| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

Therapeutic Potential

The promising results from these studies indicate that this compound could serve as a lead compound for developing new treatments for parasitic infections like HAT. Its ability to penetrate the blood-brain barrier further enhances its potential as a therapeutic agent for central nervous system infections caused by T. brucei.

Eigenschaften

IUPAC Name |

1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)10(13)9-12(14)7-5-4-6-8-12/h14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRZURRQSJTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1(CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407330 | |

| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59671-45-3 | |

| Record name | 1-(1-hydroxycyclohexyl)-3,3-dimethylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.